2-(2-Formyl-1H-pyrrol-1-yl)terephthalic acid

Description

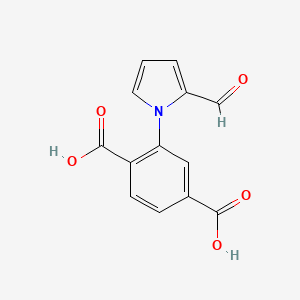

2-(2-Formyl-1H-pyrrol-1-yl)terephthalic acid is a heterocyclic-substituted terephthalic acid derivative featuring a formylpyrrole moiety at the 2-position of the benzene ring. Terephthalic acid derivatives are widely studied for their roles in metal-organic frameworks (MOFs), catalysts, and specialty polymers .

The formyl group on the pyrrole ring enhances reactivity, enabling condensation or cross-coupling reactions, while the carboxylic acid groups on the terephthalic core provide sites for metal coordination or hydrogen bonding. Safety protocols for handling terephthalic acid derivatives, such as avoiding dust inhalation and ensuring proper skin protection, are critical due to their irritant properties .

Properties

IUPAC Name |

2-(2-formylpyrrol-1-yl)terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-7-9-2-1-5-14(9)11-6-8(12(16)17)3-4-10(11)13(18)19/h1-7H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGARZVXJPLHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formyl-1H-pyrrol-1-yl)terephthalic acid typically involves the condensation of 2-formylpyrrole with terephthalic acid under specific reaction conditions. One common method involves the use of a catalytic amount of iron (III) chloride in the presence of water . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Formyl-1H-pyrrol-1-yl)terephthalic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

Oxidation: 2-(2-Carboxyl-1H-pyrrol-1-yl)terephthalic acid.

Reduction: 2-(2-Hydroxymethyl-1H-pyrrol-1-yl)terephthalic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Formyl-1H-pyrrol-1-yl)terephthalic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Formyl-1H-pyrrol-1-yl)terephthalic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s biological activity. For example, the compound’s ability to undergo oxidation and reduction reactions can modulate its interaction with cellular components, leading to potential therapeutic effects .

Comparison with Similar Compounds

Dimethyl 2-(2-Formyl-1H-pyrrol-1-yl)terephthalate

This ester derivative of the target compound replaces the carboxylic acid groups with methyl esters (). The esterification reduces polarity, improving solubility in organic solvents and altering reactivity (e.g., ester groups are less acidic and participate in different catalytic pathways). Such modifications are common in synthetic intermediates to enhance stability during reactions.

Terephthalic Acid Derivatives in Environmental Contexts

Terephthalic acid is used in military applications (e.g., smoke grenades) due to its thermal stability and low toxicity (). While the parent acid lacks the formylpyrrole substituent, its derivatives share similar aromatic backbone properties. Environmental studies highlight the need for controlled disposal to mitigate ecological impacts, a consideration extending to substituted analogues .

Tetrazole-Substituted Analogues

Compounds like 2-(1H-tetrazol-1-yl)acetic acid () exhibit structural parallels in heterocyclic substitution. Tetrazoles, like pyrroles, are electron-deficient and participate in coordination chemistry. However, the absence of a formyl group and differing ring electronics (tetrazole vs. pyrrole) result in distinct reactivity profiles.

Key Research Findings

- Synthetic Utility : The dimethyl ester derivative () is a precursor for further functionalization, enabling controlled release of the active acid form in drug delivery systems.

- Environmental Impact: Terephthalic acid derivatives require stringent handling protocols to avoid ecosystem disruption, as noted in military training scenarios .

- Safety : Both the target compound and its ester derivative likely share irritant properties with terephthalic acid, necessitating adherence to OSHA guidelines for workplace safety .

Biological Activity

2-(2-Formyl-1H-pyrrol-1-yl)terephthalic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrrole moiety linked to a terephthalic acid framework, which contributes to its unique chemical properties. Various synthetic routes have been explored to produce this compound, often involving the reaction of pyrrole derivatives with terephthalic acid under controlled conditions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : The compound has shown significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent.

Antioxidant Activity

A study evaluating the antioxidant properties of related pyrrole compounds found that those with similar structural motifs exhibited notable free radical scavenging abilities. The mechanism involves the donation of hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | Hydrogen atom donation |

| Related Pyrrole Derivative | 25 | Hydrogen atom donation |

Antimicrobial Activity

In vitro tests have shown that this compound possesses antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate a promising spectrum of activity .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Cytotoxicity

The cytotoxic effects of the compound were assessed against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | TBD |

| MDA-MB-231 | TBD |

The biological mechanisms underlying the activities of this compound are not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets involved in oxidative stress response and cell cycle regulation. Further studies are needed to clarify these interactions.

Case Studies

Recent research has highlighted the therapeutic potential of pyrrole derivatives in various applications:

- Antioxidant Studies : A comparative analysis of various pyrrole derivatives demonstrated that modifications at specific positions significantly enhanced antioxidant activity.

- Cancer Research : A study focusing on the anticancer properties of related compounds revealed that structural variations could lead to improved efficacy against specific cancer types.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Formyl-1H-pyrrol-1-yl)terephthalic acid, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including Diels-Alder cycloaddition or coupling reactions involving terephthalic acid derivatives. For instance, biomass-derived terephthalic acid synthesis via oxidation of 5-hydroxymethylfurfural (HMF) derivatives has been explored under solvothermal conditions, often requiring catalysts like dimethylformamide (DMF) to stabilize intermediates . Key parameters include temperature control (e.g., 120–180°C for solvothermal synthesis), solvent selection (e.g., DMF for coordination), and stoichiometric ratios of reactants to avoid side reactions. Yield optimization often involves HPLC monitoring of intermediates and final product purity .

Q. How can fluorescence spectrophotometry be applied to detect hydroxyl radicals generated in reactions involving terephthalic acid derivatives?

- Methodological Answer : Terephthalic acid reacts with hydroxyl radicals (•OH) to form 2-hydroxyterephthalic acid, which fluoresces at 424 nm when excited at 314 nm. Experimental setups involve dispersing the compound (e.g., 0.02 g in 100 mL solution) under UV irradiation, with sampling every 10 minutes. Filtration (0.45 μm membrane) precedes fluorescence analysis to quantify •OH formation rates. Critical parameters include maintaining terephthalic acid concentrations below 10⁻³ M to ensure hydroxylation is radical-driven .

Q. What chromatographic techniques are suitable for analyzing impurities in this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for identifying byproducts like 4-carboxybenzaldehyde (4-CBA) or residual monomers. For example, reverse-phase HPLC using C18 columns and mobile phases like acetonitrile/water (acidified with 0.1% trifluoroacetic acid) can resolve polar impurities. Internal standards (e.g., isopropyl compounds) improve quantification accuracy, as demonstrated in solubility studies of terephthalic acid derivatives .

Advanced Research Questions

Q. How can reactive crystallization be optimized to control crystal size distribution (CSD) during purification of terephthalic acid derivatives?

- Methodological Answer : CSD optimization in semi-batch reactive crystallization requires precise pH control (via acid/base addition) and dual-feed strategies (e.g., simultaneous addition of terephthalic acid and neutralizing agents). Studies show that maintaining pH 4–6 and temperatures of 150–200°C minimizes fines formation. Apelblat equation modeling correlates solubility data with temperature and solvent composition (e.g., acetic acid/water mixtures), enabling predictive control of supersaturation and nucleation rates .

Q. What role do hydrogen-bonding patterns play in the crystal packing of this compound, and how can they be analyzed?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings) in crystal structures. SHELX software (SHELXL/SHELXS) refines X-ray diffraction data to locate H-bond donors (formyl/pyrrole groups) and acceptors (carboxylic acids). Advanced refinement protocols include twinning corrections for high-resolution data and disorder modeling for flexible substituents .

Q. How can terephthalic acid-based metal-organic frameworks (MOFs) enhance enzyme immobilization for catalytic applications?

- Methodological Answer : Terephthalic acid serves as a linker in MOFs like UiO-66, synthesized via solvothermal reactions with zirconium chloride. Post-synthetic modification with polyethylene glycol (PEG) improves lipase immobilization (e.g., Pseudomonas fluorescens lipase). The immobilized enzyme shows enhanced stability in kinetic resolutions (e.g., enantiomer separation of 2-HPPAEE), with activity assays confirming retention of >80% efficiency after 10 cycles .

Q. What computational models are effective for predicting the solubility of this compound in mixed solvents?

- Methodological Answer : The Apelblat equation, parameterized with experimental solubility data in acetic acid/water mixtures (60–100% acetic acid, 423–493 K), accurately predicts temperature-dependent solubility. Inputs include solvent composition and pressure (e.g., 1.4 MPa for high-temperature studies). Regression analysis of HPLC-derived data refines model parameters, enabling scale-up simulations for industrial crystallization processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.